molecular formula C22H14Cl2N4O2S B2779057 3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326843-16-6

3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2779057
CAS RN: 1326843-16-6
M. Wt: 469.34
InChI Key: RYLNWZDCJCFPGM-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H14Cl2N4O2S and its molecular weight is 469.34. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry often focuses on the synthesis of novel compounds with potential biological activity. For example, Shibuya (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles such as pyrimidinone derivatives, highlighting the versatility of these reactions in synthesizing complex molecules (Shibuya, 1984).

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their antimicrobial and antifungal activities. Ashok et al. (2007) reported on the convenient synthesis of novel derivatives and their evaluation for antibacterial and antifungal activities, indicating moderate to excellent growth inhibition of bacteria and fungi (Ashok, Holla, & Kumari, 2007). Similarly, Vlasov et al. (2021) synthesized derivatives with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents, showing improved antimicrobial activity compared to Streptomycin (Vlasov et al., 2021).

Anticancer Activity

Research has also focused on the potential anticancer activity of thieno[2,3-d]pyrimidine derivatives. For instance, Hafez et al. (2016) synthesized pyrazolo[4,3-d]-pyrimidine derivatives and evaluated them for in vitro anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Other Biological Activities

Beyond antimicrobial and anticancer applications, derivatives of thieno[2,3-d]pyrimidine have been explored for a variety of biological activities. El Azab and Abdel‐Hafez (2015) developed thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety and evaluated them as potential antimicrobial agents, highlighting the diverse biological potential of these compounds (El Azab & Abdel‐Hafez, 2015).

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O2S/c1-12-17-21(25-11-28(22(17)29)10-14-4-2-3-5-16(14)24)31-18(12)20-26-19(27-30-20)13-6-8-15(23)9-7-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLNWZDCJCFPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=CC=CC=C3Cl)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

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